![molecular formula C7H6O B14653351 Bicyclo[3.2.0]hepta-1,4-dien-3-one CAS No. 51577-33-4](/img/structure/B14653351.png)
Bicyclo[3.2.0]hepta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[320]hepta-1,4-dien-3-one is a bicyclic organic compound with the molecular formula C₇H₆O It is characterized by a fused ring system consisting of a cyclopentene ring and a cyclobutene ring, with a ketone functional group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing Bicyclo[3.2.0]hepta-1,4-dien-3-one involves the 4-π-photocyclization of tropone complexed to a Lewis acid . This method allows for the direct formation of the compound from commercially available materials. Another approach involves the thermal rearrangement of tropovalene, although this method is less efficient . Additionally, the [2 + 2] photo-cycloaddition of enone with acetylene followed by acetoxy elimination has been reported, but this route poses safety concerns when scaling up due to the use of acetylene gas .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its synthesis. The methods mentioned above are primarily used in research settings and may require further optimization for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.0]hepta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups introduced at specific positions on the bicyclic ring system.
Applications De Recherche Scientifique
Bicyclo[3.2.0]hepta-1,4-dien-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: Its potential use in materials science and as a precursor for various industrial chemicals is being explored.
Mécanisme D'action
The mechanism by which Bicyclo[3.2.0]hepta-1,4-dien-3-one exerts its effects is primarily through its interactions with molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The ketone group can participate in various chemical reactions, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-dien-7-one: Similar in structure but with different positions for the double bonds and ketone group.
Bicyclo[4.1.0]heptenes: These compounds have a different ring system but share some chemical properties and reactivity patterns.
Bicyclo[3.1.1]heptan-3-one: Another bicyclic compound with a different ring fusion and functional groups.
Uniqueness
Bicyclo[320]hepta-1,4-dien-3-one is unique due to its specific ring fusion and the presence of a ketone group at the 3-position
Propriétés
Numéro CAS |
51577-33-4 |
|---|---|
Formule moléculaire |
C7H6O |
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
bicyclo[3.2.0]hepta-1,4-dien-3-one |
InChI |
InChI=1S/C7H6O/c8-7-3-5-1-2-6(5)4-7/h3-4H,1-2H2 |
Clé InChI |
SAASAVDUVVXGQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=O)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)

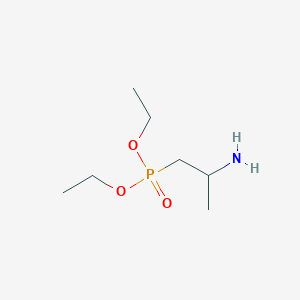
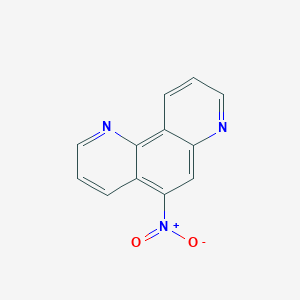

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)


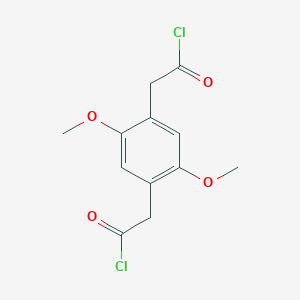
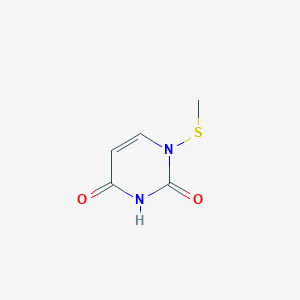
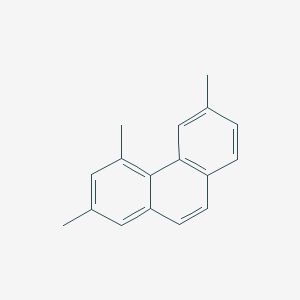
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)

![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
